molecular formula C11H6F4O3 B8555508 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B8555508
M. Wt: 262.16 g/mol
InChI Key: QEEHVHUJBOZKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F4O3 and its molecular weight is 262.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6F4O3

Molecular Weight

262.16 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6F4O3/c12-7-2-1-3-8-5(7)4-6(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17)

InChI Key

QEEHVHUJBOZKCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C(=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 290 mg (1.0 mmole) of ethyl 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylate in 7 mLs of THF and 2 mL of methanol was added a solution of 85 mg of lithium hydroxide monohydate in 1.0 mL of water. The mixture was heated to reflux for 30 min and allowed to cool to rt. After stirring overnight, the mixture was treated with 75 mL of 1N HCl and extracted three times with diethyl ether. The combined extracts were washed with brine, dried and concd in vacuo to afford 210 g (80%) of a white solid: 1H NMR (d6-acetone/400 MHz) 5.86 (q, 1H, J=7.1 Hz), 6.88 (m, 2H), 7.44 (q, 1H, J=6.7 Hz), 7.93 (s, 1H); 19F NMR (d6-acetone/400 MHz) −120.9 (t, 1F, J=7.7 Hz), −79.4 (d, 3F, J=7.7 Hz); MS (ES+) 263 (M+l, 100); MS (ES−) 261 (M−1, 100); HRMS (ES−) m/z calcd for (C11H6F4O3) 261.0175, found 261.0193.
Name
ethyl 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
80%

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